

# Application Notes and Protocols for ROBIN AI in Complex Biological Dataset Analysis

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## Introduction to ROBIN AI

ROBIN AI is a multi-agent artificial intelligence system designed to automate and accelerate the scientific discovery process.<sup>[1][2][3]</sup> It integrates literature research, hypothesis generation, experimental design, and data analysis into a seamless workflow.<sup>[1][2][3]</sup> For researchers working with complex biological datasets like RNA-sequencing (RNA-seq), ROBIN AI offers a powerful solution to extract meaningful insights and drive forward therapeutic development.

The system is comprised of specialized agents that work in concert:<sup>[1][2][3]</sup>

- **Crow and Falcon:** These agents are responsible for conducting rapid and in-depth literature searches, respectively. They can summarize key findings, delve into scientific papers and clinical trial data, and identify potential experimental strategies.<sup>[1][2][3]</sup>
- **Finch:** This is the data analysis agent. Finch is equipped to autonomously analyze complex experimental data from various assays, including RNA-seq and flow cytometry.<sup>[1][2][3]</sup> It performs tasks such as differential gene expression analysis and pathway analysis to interpret experimental results.<sup>[1][3]</sup>

A key feature of Finch is its ability to explore multiple valid analytical trajectories in parallel to ensure the robustness of the findings.<sup>[3]</sup> It then synthesizes the results from these different analyses into a consensus conclusion, increasing confidence in the outcomes.<sup>[3]</sup>

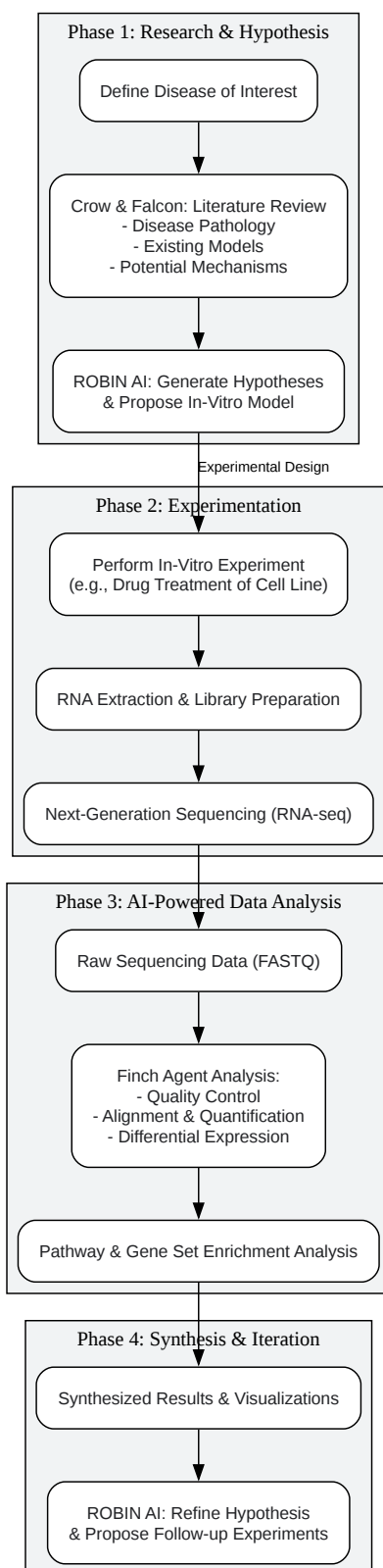
This document provides detailed application notes and protocols for leveraging ROBIN AI, with a focus on the Finch agent, for the analysis of RNA-seq data in the context of drug discovery and development.

## Application Note 1: Identification of Novel Therapeutic Targets using ROBIN AI

**Objective:** To identify and validate a novel therapeutic target for a specific disease by analyzing gene expression changes in response to a candidate drug.

**Workflow Overview:** This application note describes a hypothetical use case inspired by the successful application of ROBIN AI in identifying a treatment for dry age-related macular degeneration (dAMD).<sup>[1][2][3]</sup> The workflow integrates the capabilities of all ROBIN AI agents.

**Experimental and Analytical Workflow:**



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Caption: ROBIN AI-driven workflow for therapeutic discovery using RNA-seq.

## Protocol: RNA-Seq Data Analysis with the Finch Agent

This protocol outlines the steps for analyzing RNA-seq data using the Finch agent of ROBIN AI.

### 1. Data Preprocessing:

- Input: Raw sequencing data in FASTQ format.
- Process: Finch initiates a standardized preprocessing pipeline.[\[4\]](#)
  - Quality Control (QC): Assesses the quality of the raw reads.
  - Trimming: Removes adapter sequences and low-quality bases.[\[4\]](#)
- Output: Cleaned, high-quality reads ready for alignment.

### 2. Gene Expression Quantification:

- Process:
  - Alignment: Aligns the processed reads to a reference genome.
  - Counting: Counts the number of reads mapped to each gene.[\[4\]](#)
  - Normalization: Normalizes the raw counts to account for differences in sequencing depth and gene length.[\[4\]](#)
- Output: A gene expression matrix with normalized counts for each gene across all samples.

### 3. Differential Gene Expression Analysis:

- Process: Finch utilizes established statistical methods to identify genes that are significantly upregulated or downregulated between experimental conditions (e.g., treated vs. untreated cells).[\[5\]](#)[\[6\]](#)
- Output: A list of differentially expressed genes (DEGs) with associated statistics.

## Quantitative Data Summary

Table 1: Top 10 Differentially Expressed Genes

Gene ID	Gene Symbol	log2(Fold Change)	p-value	Adjusted p-value (FDR)
ENSG00000169083	ABCG1	2.58	1.2e-8	3.5e-7
ENSG00000115415	TGFB1	2.15	3.4e-8	8.9e-7
ENSG00000105372	VEGFA	-1.89	5.6e-7	1.2e-5
ENSG00000141510	TNF	1.75	8.9e-7	1.8e-5
ENSG00000136244	IL6	1.68	1.5e-6	2.5e-5
ENSG00000169429	MMP9	-1.55	2.3e-6	3.1e-5
ENSG00000125538	STAT3	1.42	4.1e-6	4.9e-5
ENSG00000171862	NFKB1	1.38	5.8e-6	6.2e-5
ENSG00000100030	EGFR	-1.21	8.2e-6	7.9e-5
ENSG00000148773	MYC	1.15	9.9e-6	9.1e-5

#### 4. Pathway and Gene Set Enrichment Analysis:

- Process: Finch takes the list of DEGs and performs enrichment analysis to identify biological pathways, gene ontologies (GO), and other functional gene sets that are overrepresented.
- Output: A list of enriched pathways with associated statistics.

Table 2: Top 5 Enriched Signaling Pathways

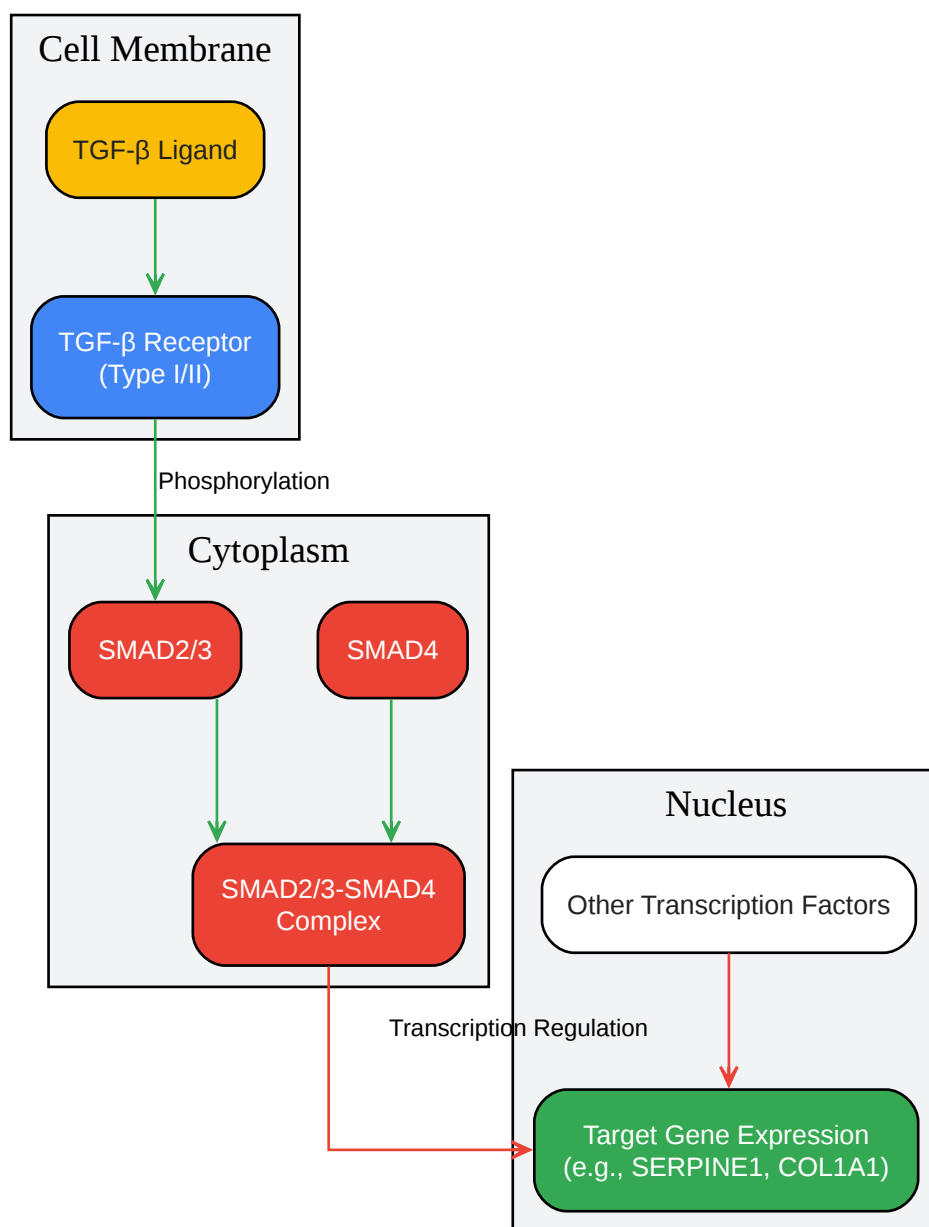
Pathway Name	Database	p-value	Adjusted p-value (FDR)	Genes in Pathway
TGF-beta Signaling Pathway	KEGG	1.5e-5	4.2e-4	TGFB1, SMAD2, SMAD3, SKI
NF-kappa B Signaling Pathway	KEGG	3.8e-5	8.1e-4	NFKB1, RELA, IKBKG, TNF
PI3K-Akt Signaling Pathway	KEGG	7.2e-5	1.2e-3	PIK3R1, AKT1, MTOR, GSK3B
MAPK Signaling Pathway	KEGG	9.1e-5	1.5e-3	MAP2K1, MAPK3, FOS, JUN
VEGF Signaling Pathway	KEGG	1.2e-4	1.8e-3	VEGFA, KDR, FLT1, PLCG1

## Application Note 2: Elucidating Drug Mechanism of Action

Objective: To understand the molecular mechanisms by which a drug exerts its therapeutic effect by analyzing the downstream signaling pathways affected by the drug.

### Signaling Pathway Visualization

Based on the enrichment analysis from the previous step, a key pathway of interest can be visualized. For example, if the TGF-beta signaling pathway is significantly enriched, ROBIN AI can generate the following diagram:



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